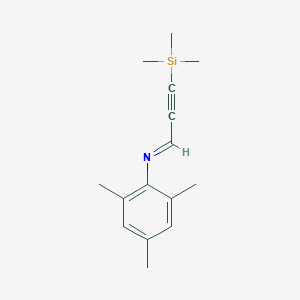
1-Butanone, 1-(3,4-dihydroxy-2-naphthalenyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two hydroxyl groups attached to the naphthalene ring and a butanone side chain
準備方法
The synthesis of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dihydroxynaphthalene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be explored to make the process more sustainable.
化学反応の分析
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s hydroxyl groups allow it to interact with biological molecules, making it useful in the study of enzyme-substrate interactions and other biochemical processes.
Medicine: Potential applications in drug development due to its structural similarity to biologically active molecules. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its stable naphthalene core and reactive functional groups.
作用機序
The mechanism by which 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function. The compound may also undergo redox reactions, affecting cellular redox balance and signaling pathways.
類似化合物との比較
Similar compounds to 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE include other naphthalene derivatives such as 1,4-dihydroxynaphthalene and 2,3-dihydroxynaphthalene. These compounds share the naphthalene core but differ in the position and number of hydroxyl groups, which can influence their chemical reactivity and biological activity.
1,4-Dihydroxynaphthalene: Similar structure but with hydroxyl groups at different positions, affecting its reactivity and applications.
2,3-Dihydroxynaphthalene: Another isomer with different hydroxyl group positions, leading to distinct chemical and biological properties.
特性
CAS番号 |
61983-14-0 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC名 |
1-(3,4-dihydroxynaphthalen-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C15H16O3/c1-9(2)7-13(16)12-8-10-5-3-4-6-11(10)14(17)15(12)18/h3-6,8-9,17-18H,7H2,1-2H3 |
InChIキー |
VFSDZIUPFMVTTH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)C1=CC2=CC=CC=C2C(=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



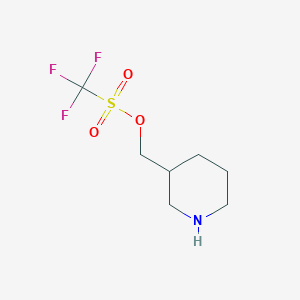


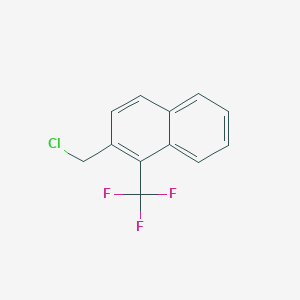


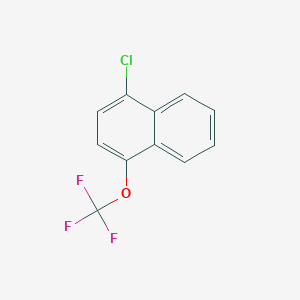
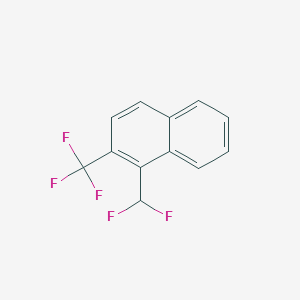

![6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11866695.png)
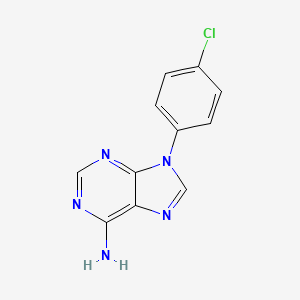
![2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid](/img/structure/B11866709.png)
